molecular formula C6H2Br2N2S B1406763 2,4-Dibromothiazolo[5,4-c]pyridine CAS No. 1439823-46-7

2,4-Dibromothiazolo[5,4-c]pyridine

Cat. No.: B1406763
CAS No.: 1439823-46-7
M. Wt: 293.97 g/mol
InChI Key: DIBFGBSPGNTEFA-UHFFFAOYSA-N
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Description

2,4-Dibromothiazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C6H2Br2N2S. It is characterized by the presence of a thiazole ring fused to a pyridine ring, with bromine atoms at the 2 and 4 positions.

Preparation Methods

The synthesis of 2,4-Dibromothiazolo[5,4-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of thiazolo[5,4-c]pyridine under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2,4-Dibromothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazolo[5,4-c]pyridine derivatives, which are of interest for their potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dibromothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby affecting downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

2,4-Dibromothiazolo[5,4-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,4-dibromo-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-5-4-3(1-2-9-5)10-6(8)11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFGBSPGNTEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297713
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-46-7
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439823-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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